molecular formula C8H11NO5S2 B13427356 Erdosteine Sulfoxide

Erdosteine Sulfoxide

Cat. No.: B13427356
M. Wt: 265.3 g/mol
InChI Key: HLAPTZOVAPASJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Erdosteine Sulfoxide can be synthesized through the oxidation of Erdosteine. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction typically takes place in an aqueous medium at a temperature range of 20-30°C, with the pH maintained between 6 and 8 to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Erdosteine Sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Erdosteine Sulfoxide stands out due to its dual antioxidant and anti-inflammatory activities, which enhance its therapeutic potential. Unlike some similar compounds, it also exhibits a synergistic effect when used in combination with antibiotics, improving their efficacy .

Properties

Molecular Formula

C8H11NO5S2

Molecular Weight

265.3 g/mol

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfinylacetic acid

InChI

InChI=1S/C8H11NO5S2/c10-6(3-16(14)4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

HLAPTZOVAPASJM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)CS(=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.